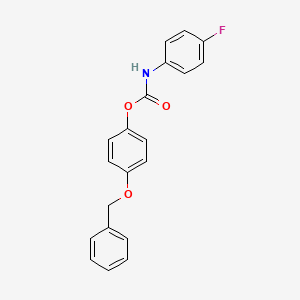
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester is a chemical compound with a complex structure that includes a carbamate group, a fluorophenyl group, and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester typically involves the reaction of 4-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate bonds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester can be compared with other similar compounds such as:
Carbamic acid, (4-fluorophenyl)-, phenyl ester: This compound lacks the phenylmethoxy group, which may affect its reactivity and applications.
Carbamic acid, (4-chlorophenyl)-, 4-(phenylmethoxy)phenyl ester: The substitution of fluorine with chlorine can lead to differences in chemical properties and biological activities.
Carbamic acid, (4-methylphenyl)-, 4-(phenylmethoxy)phenyl ester: The presence of a methyl group instead of a fluorine atom can influence the compound’s stability and reactivity.
Properties
CAS No. |
195140-92-2 |
|---|---|
Molecular Formula |
C20H16FNO3 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C20H16FNO3/c21-16-6-8-17(9-7-16)22-20(23)25-19-12-10-18(11-13-19)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
InChI Key |
XYUDDOIIYRPZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


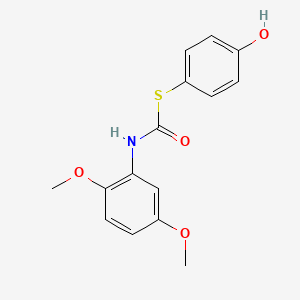
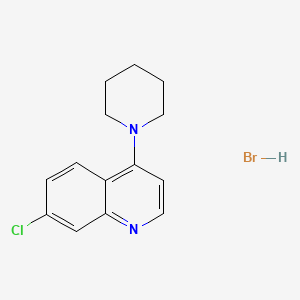
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
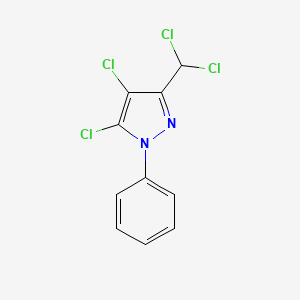
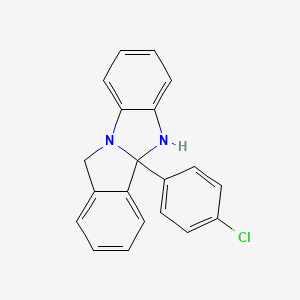
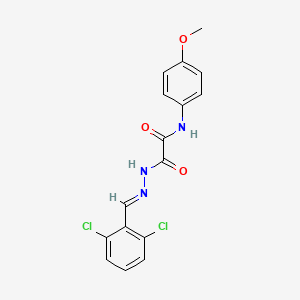

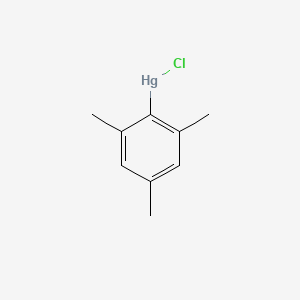
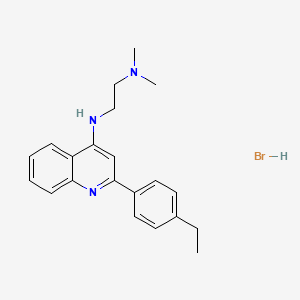
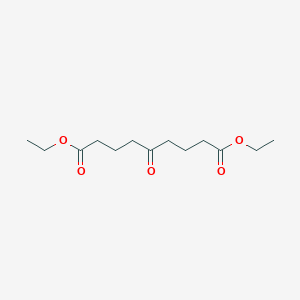
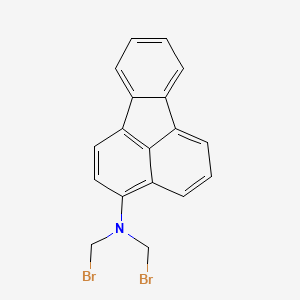
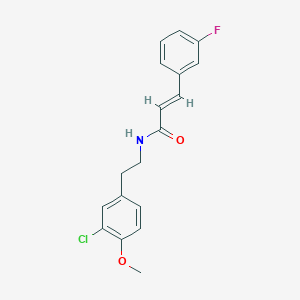

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
